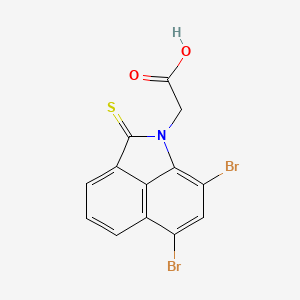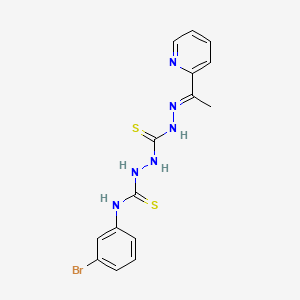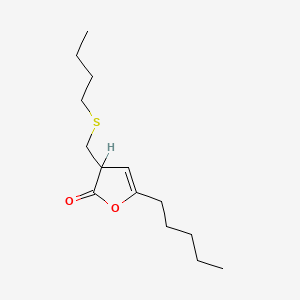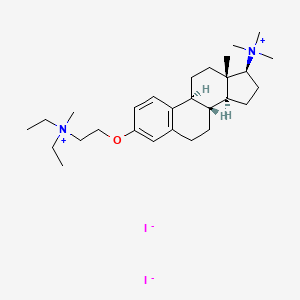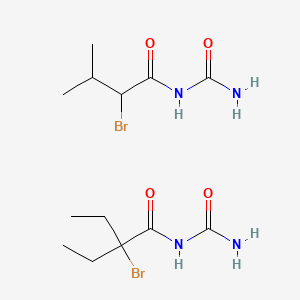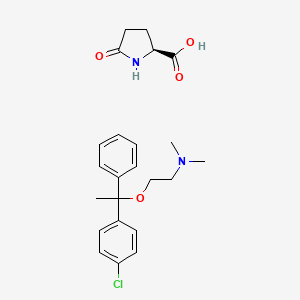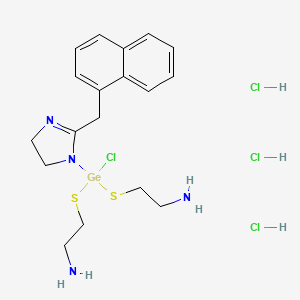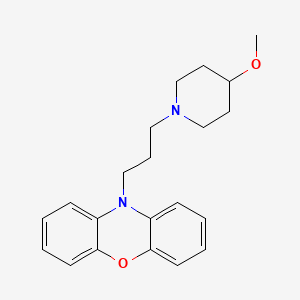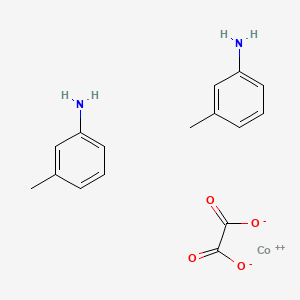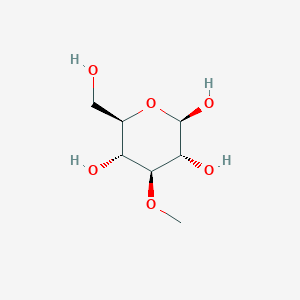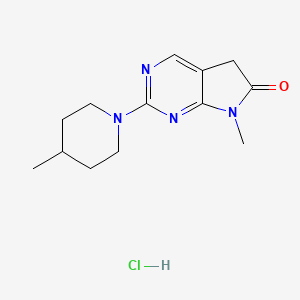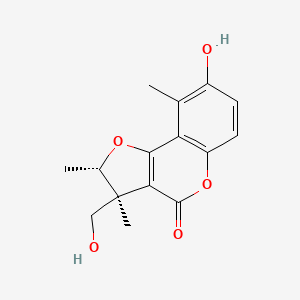
Glaupadiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glaupadiol is a naturally occurring compound found in the rhizomes of Glaucidium palmatumThe compound exists in two isomeric forms: cis-glaupadiol and trans-glaupadiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glaupadiol involves several steps, starting from the extraction of the rhizomes of Glaucidium palmatum. The extraction process typically involves the use of organic solvents such as methanol or ethanol. After extraction, the compound is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Glaupadiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms.
Scientific Research Applications
Glaupadiol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of glaupadiol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Glaucidium palmatum extract: Contains other bioactive compounds with similar properties.
Other natural products: Compounds such as flavonoids and terpenoids share similar chemical structures and biological activities.
Uniqueness
Glaupadiol is unique due to its specific chemical structure and the presence of cis and trans isomers. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Properties
CAS No. |
41365-25-7 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2S,3S)-8-hydroxy-3-(hydroxymethyl)-2,3,9-trimethyl-2H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C15H16O5/c1-7-9(17)4-5-10-11(7)13-12(14(18)20-10)15(3,6-16)8(2)19-13/h4-5,8,16-17H,6H2,1-3H3/t8-,15-/m0/s1 |
InChI Key |
AMXIALDGAYCNAK-AYVTZFPOSA-N |
Isomeric SMILES |
C[C@H]1[C@](C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO |
Canonical SMILES |
CC1C(C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


